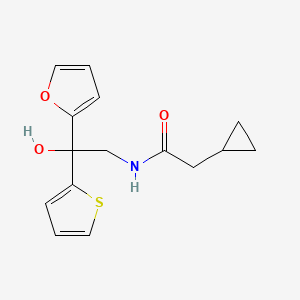

2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c17-14(9-11-5-6-11)16-10-15(18,12-3-1-7-19-12)13-4-2-8-20-13/h1-4,7-8,11,18H,5-6,9-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHHFBSWYDRUPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent like diazomethane.

Introduction of the furan and thiophene rings: These heterocyclic rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

Formation of the acetamide group: This can be done by reacting an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The furan and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LiAlH4, NaBH4

Substitution: Halogens, nitrating agents

Major Products Formed

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of an amine

Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

Research on 2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide has highlighted several potential biological activities:

Antimicrobial Activity

Studies suggest that compounds with similar structural features exhibit significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.

Anticancer Potential

In vitro studies have demonstrated that derivatives of this compound show selective cytotoxicity towards cancer cell lines. For example, compounds with similar frameworks achieved IC50 values in the low micromolar range against human cancer cells, indicating potential for development as anticancer agents.

Enzyme Inhibition

The compound may act as an inhibitor of critical enzymes involved in metabolic pathways relevant to disease progression. Research indicates that similar compounds can inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Selective toxicity towards cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thiophene group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting a potential for development into anticancer agents.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Combining thiophene and furan derivatives under specific conditions.

- Cyclopropanation Reactions : Introducing the cyclopropyl group through specific reagents and conditions.

Industrial Applications

Beyond its biological applications, this compound shows promise in industrial settings:

- Material Science : Potential use in developing organic semiconductors due to its unique electronic properties derived from its aromatic structures.

- Pharmaceutical Development : Investigated for its therapeutic properties across various medical fields, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Heteroaromatic Substitution

- Target Compound : Combines furan (oxygen-containing) and thiophene (sulfur-containing) rings, enabling diverse π-π stacking and dipole interactions. This dual heteroaromaticity is rare in the literature, contrasting with analogs like 1-F (indole-based) or Compound 14 (naphthofuranpyrazol) .

- 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide : Replaces heteroaromaticity with electron-withdrawing Cl substituents and a thiazole ring, enhancing its role as a ligand in metal coordination .

Cyclopropyl vs. Linear Alkyl Groups

- The cyclopropyl group in the target compound imposes steric constraints and metabolic resistance compared to linear alkyl chains in compounds like N-(3-acetyl-2-thienyl)-2-bromoacetamide . Cyclopropanes are known to improve pharmacokinetic profiles in drug design.

Hydroxy Group Functionality

- The hydroxy group on the ethyl chain distinguishes the target compound from non-hydroxylated analogs (e.g., 1-F ). This group may enhance water solubility or enable hydrogen bonding with biological targets, similar to hydroxylated 2-oxoindoline derivatives in .

Antimicrobial Potential

Coordination Chemistry

- Thiazole- and thiophene-containing acetamides (e.g., ) exhibit strong coordination with transition metals due to N/S donor atoms . The target compound’s thiophene sulfur and acetamide oxygen could serve as binding sites, though its hydroxy group may compete for coordination.

Biological Activity

The compound 2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a novel organic molecule that has attracted attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological evaluations, highlighting its pharmacological potential and mechanisms of action.

Structural Features

The compound features a cyclopropyl group, a furan ring, and a thiophene moiety. These structural components are significant as they contribute to the compound's rigidity and potential interactions with biological targets. The presence of hydroxyl and acetamide functional groups enhances its solubility and reactivity, making it a candidate for various biological applications.

| Component | Description |

|---|---|

| Cyclopropyl Group | Provides rigidity and steric effects |

| Furan Ring | Contributes to aromaticity and reactivity |

| Thiophene Moiety | Enhances interaction with biological targets |

| Hydroxyl Group | Increases solubility and potential for hydrogen bonding |

| Acetamide Group | May influence biological activity through receptor interactions |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Cyclopropyl Derivatives : Cyclopropyl ketones are synthesized through cyclopropanation reactions.

- Synthesis of Furan and Thiophene Derivatives : These aromatic rings can be obtained through various cyclization reactions.

- Amide Formation : The final step involves the coupling of the hydroxyl-containing intermediate with acetic anhydride or an equivalent to form the acetamide.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have been shown to inhibit bacterial growth effectively. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of this compound has been evaluated in various cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways, particularly phosphoinositide 3-kinases (PI3K). Inhibitors targeting PI3K are being explored for their role in treating inflammatory diseases and cancers.

Case Studies

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated an IC50 value in the low micromolar range, suggesting potent activity.

Compound IC50 (µM) Target Organism 2-Cyclopropyl-N-(...) 5.0 S. aureus 2-Cyclopropyl-N-(...) 8.5 E. coli -

Anticancer Studies : In vitro studies on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest.

Cell Line Concentration (µM) Viability (%) MCF-7 10 45 MDA-MB-231 20 30

The proposed mechanism involves:

- Binding to Enzymes : The compound may act as a competitive inhibitor for enzymes like PI3K, disrupting signaling pathways critical for cell growth.

Q & A

Q. Table 1: Synthesis Optimization Parameters

Basic: How can the purity and structural integrity of this compound be verified post-synthesis?

Answer:

- Chromatography : Use TLC with hexane:ethyl acetate (9:1) to monitor reaction progress .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., cyclopropyl CH₂ at δ ~1.0–1.5 ppm, thiophene/furan protons at δ ~6.5–7.5 ppm) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., R₂²(8) motifs observed in similar acetamides) .

Advanced: What computational methods are suitable for predicting the electronic structure and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve thermochemical accuracy (average deviation ~2.4 kcal/mol for atomization energies) .

- Correlation-Energy Functionals : Apply Colle-Salvetti-type formulas to model electron correlation, validated against experimental ionization potentials and proton affinities .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polar environments affecting furan/thiophene π-electron systems.

Q. Table 2: Computational Method Comparison

| Method | Application | Error Margin | Reference |

|---|---|---|---|

| B3LYP/6-31G(d) | Thermochemistry, bond dissociation | ±2.4 kcal/mol | |

| Colle-Salvetti Functional | Correlation energy density | ±5% vs. experimental |

Advanced: How do the crystallographic packing interactions influence the compound's stability, and what techniques are used to analyze them?

Answer:

- Hydrogen Bonding : Intermolecular N–H⋯N bonds (e.g., 2.8–3.0 Å) form infinite 1D chains, enhancing thermal stability .

- Torsional Analysis : The dihedral angle between thiophene and cyclopropyl groups (~79.7°) minimizes steric clashes, confirmed via single-crystal XRD .

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (e.g., ~490 K) with packing efficiency .

Advanced: What are the challenges in achieving stereochemical control during the synthesis of this compound, given its multiple heterocyclic substituents?

Answer:

- Steric Hindrance : The 2-hydroxy-2-(thiophen-2-yl)ethyl group creates a crowded chiral center. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation conditions) to enforce enantioselectivity .

- Byproduct Formation : Competing pathways (e.g., over-bromination at the furan ring) require strict temperature control (-10°C for electrochemical bromination) .

Advanced: How does the presence of furan and thiophene rings affect the compound's spectroscopic properties compared to simpler acetamide derivatives?

Answer:

- UV-Vis Spectroscopy : Extended conjugation from furan/thiophene increases λₘₐₐ (~270–300 nm vs. ~220 nm for aliphatic acetamides) .

- IR Spectroscopy : Thiophene C–S stretches (680–720 cm⁻¹) and furan C–O–C vibrations (980–1010 cm⁻¹) distinguish heterocyclic moieties .

- Comparative Reactivity : Thiophene’s electron-rich sulfur enhances nucleophilic aromatic substitution, while furan’s oxygen directs electrophilic attacks to the α-position .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar acetamides?

Answer:

- Meta-Analysis : Cross-reference IC₅₀ values across studies using standardized assays (e.g., kinase inhibition vs. cytotoxicity).

- Structural-Alignment Software : Overlay crystallographic data (e.g., PDB 5UN) to identify critical binding motifs (e.g., sulfamoylphenyl interactions) .

- Dose-Response Curves : Account for solubility differences (e.g., DMSO vs. aqueous buffers) that may skew activity measurements .

Advanced: What unexplored research avenues exist for this compound, particularly in interdisciplinary applications?

Answer:

- Coordination Chemistry : Explore its use as a ligand for transition metals (e.g., Pd-catalyzed cross-couplings), leveraging the amide’s chelating ability .

- Neuropharmacology : Screen for NMDA receptor modulation, given structural similarities to fentanyl analogs (e.g., β-hydroxythiofentanyl) .

- Green Chemistry : Develop electrochemical bromination protocols to functionalize the vinyl group sustainably .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.